2,3-Diethylbenzene-1,4-diamine
Description
2,3-Diethylbenzene-1,4-diamine (CAS: 856997-38-1) is an aromatic diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. Its structure features ethyl groups at the 2- and 3-positions of the benzene ring, flanking the 1,4-diamine substituents.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-7-8(4-2)10(12)6-5-9(7)11/h5-6H,3-4,11-12H2,1-2H3 |
InChI Key |
ABQQPHFTJYCSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1CC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reaction of N,N-diethylaniline with nitrosating agents, followed by reduction and neutralization. The process typically involves the following steps:
Nitrosation: N,N-diethylaniline is reacted with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form p-nitroso-N,N-diethylaniline.
Reduction and Neutralization: The nitroso compound is then reduced using iron powder in the presence of hydrochloric acid, followed by neutralization to yield 2,3-diethylbenzene-1,4-diamine.
Industrial Production Methods
In industrial settings, the production of 2,3-diethylbenzene-1,4-diamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2,3-Diethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
Substituted Benzene-1,4-diamines
Key Observations :
- Steric and Electronic Effects: Ethyl and methyl groups alter steric bulk and electron density.
- Functional Group Diversity : Nitro and trifluoromethyl groups (e.g., in ) introduce electron-withdrawing effects, modulating reactivity in pharmaceutical synthesis.
Physical Properties and Stability
- Solubility: Ethyl and methyl derivatives show moderate solubility in ethanol and ethyl acetate . Nitro-substituted analogs require polar aprotic solvents (e.g., DMF) .
- Stability : Diamines like 2,3-Diethylbenzene-1,4-diamine are prone to oxidation, necessitating inert storage conditions . Fluorinated or nitro derivatives exhibit higher stability due to electron-withdrawing groups .
Commercial Availability and Regulatory Status
Biological Activity
2,3-Diethylbenzene-1,4-diamine is an organic compound characterized by a benzene ring with two ethyl groups and two amino groups at the 1 and 4 positions. This structure contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.
The molecular formula of 2,3-diethylbenzene-1,4-diamine is C10H16N2, and it is often encountered in its dihydrochloride form (C10H16Cl2N2), which enhances its solubility in water. The synthesis typically involves several steps that can vary based on desired purity and yield.
Common Reactions
- Oxidation : Can yield quinones or other oxidized derivatives.
- Reduction : Converts the compound into various amine derivatives.
- Substitution : Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.
Antimicrobial Properties
Research indicates that 2,3-diethylbenzene-1,4-diamine exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medical and industrial microbiology. The mechanism of action likely involves interaction with microbial enzymes, inhibiting their function and leading to cell death.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. Analogous compounds within the benzene-1,4-diamine class have shown promise in inhibiting cancer cell proliferation. Research suggests that these compounds may interfere with key cellular signaling pathways involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2,3-diethylbenzene-1,4-diamine against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa cells). Results showed that treatment with 2,3-diethylbenzene-1,4-diamine resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
The biological activity of 2,3-diethylbenzene-1,4-diamine can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial metabolism.
- Cell Signaling Disruption : The compound's interaction with cellular receptors can alter signaling pathways involved in growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
